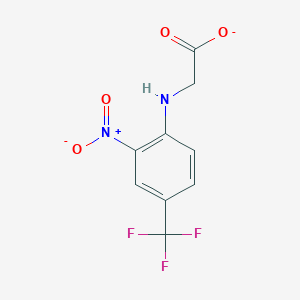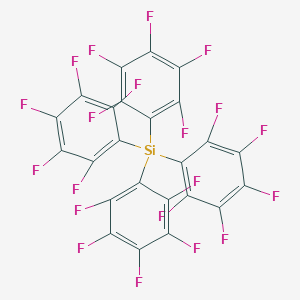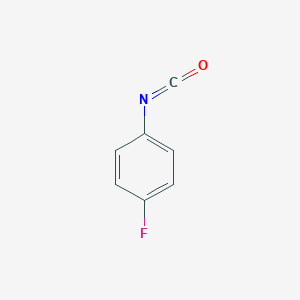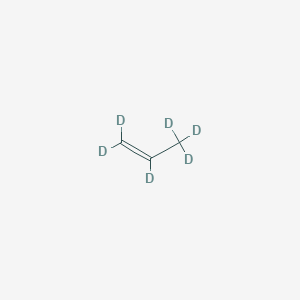
(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nitrophenylacetic acid derivatives involves various chemical reactions, including oxidative dimerization and electrophilic addition. For instance, quinolinic nitroxides react with trifluoroacetic acid (TFA) to yield dimeric products through oxidative dimerization, highlighting the reactivity of TFA in promoting such reactions (Carloni et al., 1993). Similarly, electrophilic addition reactions involving nitrobenzenesulphenanilide in acetic acid demonstrate the synthesis of β-acetoxyvinyl sulphides, showing a method for introducing acetoxy groups into the structure (Benati et al., 1989).
Molecular Structure Analysis
The molecular structure of nitrophenylacetic acid derivatives has been characterized through crystallography and spectroscopic methods. The analysis of (4-nitrophenoxy)acetic acid derivatives and their complexes, for example, provides insights into their structural features and coordination chemistry (Xiao-qiang He, 2013). These studies help in understanding the geometric and electronic structure of the molecule, which is essential for predicting its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Nitrophenylacetic acid derivatives undergo various chemical reactions, including oxidative deamination and Beckmann transposition, demonstrating their versatile reactivity. The transformation of related compounds in nitrating mixtures can lead to unexpected products, illustrating the complex chemistry of these molecules (Hawsawi et al., 2019). These reactions highlight the molecule's ability to participate in complex chemical transformations, leading to a variety of functional groups and structures.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of nitrophenylacetic acid derivatives can vary significantly. For example, a monoclinic form of 4-nitrophenylacetic acid has been reported, showing differences in molecular conformation and intermolecular contacts compared to other polymorphs (Kennedy et al., 2016). Understanding these properties is crucial for manipulating and applying these compounds in various contexts.
Chemical Properties Analysis
The chemical properties of "(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid" and related derivatives involve reactivity towards nucleophiles, stability under different conditions, and the ability to form salts and complexes. Energetic salts based on nitroiminotetrazole-containing acetic acid derivatives highlight the potential for high-energy applications, showing the importance of nitro groups in determining the chemical behavior of these compounds (Joo et al., 2012).
Applications De Recherche Scientifique
Synthesis Applications
Innovative Synthesis Methods : The compound plays a role in novel synthetic routes, such as the Beckmann transposition in superacids, leading to the formation of (E)-methyl methylsulfanyl(phenylamino)methylene carbamates, showcasing its utility in creating new molecules with potential applications in materials science and pharmacology (Bamba et al., 2015).
Functionalized Benzazetines Synthesis : It acts as an intermediate in the synthesis of functionalized benzazetines, highlighting its contribution to expanding the chemical space of nitrogen-containing heterocycles with potential applications in drug discovery and development (Potkin et al., 2001).
Vinamidinium Salts Formation : The compound is involved in reactions with acetyl chlorides and phosphorus oxychloride in DMF to yield vinamidinium salts, demonstrating its utility in generating compounds with potential applications in catalysis and organic synthesis (Davies et al., 2000).
Chemical Properties and Reactions
Spectrophotometric Determination : A spectrophotometric method has been developed for the determination of structurally related compounds in pharmaceuticals, indicating its importance in analytical chemistry for quality control and drug formulation studies (Bazel et al., 2009).
Intramolecular Cyclization : The compound participates in intramolecular cyclization reactions to produce substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, which could have applications in the development of materials and light-emitting devices (Darehkordi et al., 2018).
Nitrosation Reactions : It is used in nitrosation reactions to generate N-nitroso derivatives, leading to the formation of triazole dioxides, showing its role in creating compounds with potential applications in pharmaceuticals and agrochemicals (Gornostaev et al., 2006).
Propriétés
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-6(13-4-8(15)16)7(3-5)14(17)18/h1-3,13H,4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPSLLDEGNZGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














